molecular formula C16H11FN4OS B286914 3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286914
M. Wt: 326.4 g/mol
InChI Key: DKLRFNCDNZTAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild and efficient, leading to high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl and phenoxymethyl groups contribute to its potency and selectivity in various applications.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c17-12-6-4-5-11(9-12)15-18-19-16-21(15)20-14(23-16)10-22-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

DKLRFNCDNZTAAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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